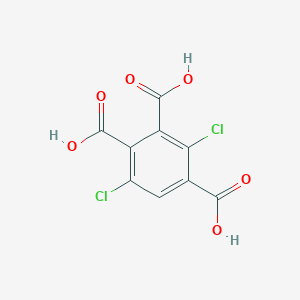

3,6-Dichlorobenzene-1,2,4-tricarboxylic acid

描述

3,6-Dichlorotrimellitic acid, also known as 3,6-dichloro-1,2,4-benzenetricarboxylic acid, is a chemical compound with the molecular formula C₉H₄Cl₂O₆ and a molecular weight of 279.03 g/mol . It is a white to off-white solid that is primarily used as a precursor in the synthesis of various dichlorinated fluoresceins and rhodamines . These compounds are widely utilized in DNA sequencing and oligonucleotide labeling .

准备方法

合成路线和反应条件: 3,6-二氯三甲基苯甲酸可以通过三甲基苯甲酸的氯化合成。该反应通常涉及在催化剂如三氯化铁存在下使用氯气。 反应在受控条件下进行,以确保在苯环的3位和6位选择性氯化 .

工业生产方法: 在工业环境中,3,6-二氯三甲基苯甲酸的生产遵循类似的合成路线,但规模更大。该过程涉及使用大型反应器和精确控制反应参数,以实现高收率和纯度。 然后通过结晶或其他分离技术对产品进行纯化 .

化学反应分析

反应类型: 3,6-二氯三甲基苯甲酸会发生各种化学反应,包括:

取代反应: 氯原子可以在适当条件下被其他官能团取代。

酯化反应: 羧酸基团可以与醇反应生成酯。

还原反应: 该化合物可以还原形成相应的醇或其他还原衍生物.

常用试剂和条件:

取代反应: 常用试剂包括亲核试剂,如胺或硫醇。

酯化反应: 通常涉及使用醇和酸催化剂,如硫酸。

还原反应: 还原剂,如氢化铝锂或在催化剂存在下使用氢气.

主要产物:

取代反应: 产物包括取代的苯三甲酸。

酯化反应: 产物是3,6-二氯三甲基苯甲酸的酯。

还原反应: 产物包括还原衍生物,如醇.

科学研究应用

Applications in Organic Synthesis

1. Building Block for Complex Molecules

3,6-Dichlorobenzene-1,2,4-tricarboxylic acid serves as a versatile building block in organic synthesis. It can be transformed into various derivatives that are useful in pharmaceuticals and agrochemicals. The presence of multiple functional groups allows for further modifications through esterification or amidation reactions.

2. Ligands for Metal Complexes

The compound can act as a ligand for transition metals, forming coordination complexes that exhibit interesting catalytic properties. These metal complexes have been investigated for their potential applications in catalysis and material science.

Environmental Applications

1. Biodegradation Studies

Research has shown that this compound can be subjected to biodegradation processes. Studies indicate that certain microbial strains can utilize this compound as a carbon source, leading to its breakdown into less harmful substances. This property is particularly relevant in bioremediation efforts aimed at cleaning up chlorinated aromatic compounds from contaminated sites.

2. Environmental Monitoring

Due to its chlorinated structure, this compound is often analyzed in environmental samples to assess pollution levels. Its presence can indicate contamination from industrial sources and is monitored using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS).

Case Study 1: Synthesis of Metal Complexes

A study synthesized several metal complexes using this compound as a ligand. The resulting complexes were characterized using spectroscopic methods (FT-IR and NMR) and exhibited significant antifungal activity against various pathogens. This highlights the potential of the compound in developing new antimicrobial agents .

Case Study 2: Biodegradation by Microbial Strains

In another research effort, specific bacterial strains were isolated from contaminated soil and tested for their ability to degrade this compound. The results indicated that these strains could reduce the concentration of the compound significantly over a period of weeks, suggesting a viable method for bioremediation .

Data Table: Summary of Applications

| Application Area | Description | Examples/Findings |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Used in pharmaceuticals and agrochemicals |

| Coordination Chemistry | Ligand for transition metal complexes | Catalytic applications |

| Environmental Monitoring | Analyzed in environmental samples for pollution assessment | Detected using GC-MS |

| Biodegradation Studies | Subjected to microbial degradation processes | Effective breakdown by specific bacterial strains |

作用机制

3,6-二氯三甲基苯甲酸的作用机制主要涉及它作为荧光染料合成前体的作用。这些染料与核酸和其他生物分子相互作用,允许通过荧光检测和分析它们。 分子靶标包括DNA和RNA,所涉及的途径与这些核酸的结合和标记有关 .

类似化合物:

- 3,6-二氯邻苯二甲酸

- 3,6-二氯苯甲酸

- 3,6-二氯对苯二甲酸

比较: 3,6-二氯三甲基苯甲酸由于其三个羧酸基团而独一无二,这些基团提供了多个化学修饰位点。这使其成为合成各种荧光染料的多功能前体。 相比之下,类似的化合物,如3,6-二氯邻苯二甲酸和3,6-二氯苯甲酸,具有更少的官能团,限制了它们的应用 .

相似化合物的比较

- 3,6-Dichlorophthalic acid

- 3,6-Dichlorobenzoic acid

- 3,6-Dichloroterephthalic acid

Comparison: 3,6-Dichlorotrimellitic acid is unique due to its three carboxylic acid groups, which provide multiple sites for chemical modification. This makes it a versatile precursor for the synthesis of various fluorescent dyes. In contrast, similar compounds like 3,6-dichlorophthalic acid and 3,6-dichlorobenzoic acid have fewer functional groups, limiting their applications .

生物活性

3,6-Dichlorobenzene-1,2,4-tricarboxylic acid (CAS Number: 137071-78-4), also known as 3,6-Dichlorotrimellitic acid, is a chlorinated aromatic compound with the molecular formula . It is primarily recognized for its role as a precursor in the synthesis of various fluorescent dyes and labeling agents used in molecular biology applications, particularly in DNA sequencing and oligonucleotide labeling .

| Property | Value |

|---|---|

| Molecular Weight | 279.030 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

| LogP | 2.088 |

| Polar Surface Area (PSA) | 111.900 |

Synthesis and Applications

This compound is a key intermediate in the production of dichlorinated fluoresceins and rhodamines, which are extensively used in biological research for labeling purposes. These compounds facilitate various biochemical assays and imaging techniques due to their fluorescent properties .

Toxicological Profile

The biological activity of this compound extends to its potential toxicity and environmental impact. Research indicates that chlorinated aromatic compounds can exhibit significant toxicity to aquatic organisms and may disrupt endocrine functions in higher organisms. The degradation pathways and bioremediation potential of such compounds have been the subject of extensive studies .

Case Studies

- Biodegradation Potential : A study highlighted the ability of certain bacterial strains, particularly from the genus Bacillus, to degrade chlorinated aromatic compounds. These bacteria can metabolize xenobiotic compounds, including this compound, contributing to bioremediation efforts in contaminated environments .

- Environmental Impact : Another investigation assessed the persistence and distribution of this compound in aquatic ecosystems. The findings indicated that while the compound is biodegradable under specific conditions, its chlorinated structure may lead to bioaccumulation and toxicity in higher trophic levels .

In Vitro Studies

Recent studies have focused on the cytotoxic effects of chlorinated aromatic compounds on various cell lines. Results suggest that exposure to this compound may induce oxidative stress and apoptosis in mammalian cells. The mechanisms involved include the generation of reactive oxygen species (ROS) and disruption of mitochondrial function .

Mitochondrial Interaction

Research has explored the interaction of chlorinated compounds with mitochondrial metabolism. It was found that such compounds could alter mitochondrial dynamics and potentially affect cellular respiration pathways, leading to further implications for cancer research and treatment strategies targeting mitochondrial functions .

属性

IUPAC Name |

3,6-dichlorobenzene-1,2,4-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2O6/c10-3-1-2(7(12)13)6(11)5(9(16)17)4(3)8(14)15/h1H,(H,12,13)(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLALXNBVTWGKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)C(=O)O)C(=O)O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00579685 | |

| Record name | 3,6-Dichlorobenzene-1,2,4-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137071-78-4 | |

| Record name | 3,6-Dichloro-1,2,4-benzenetricarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137071-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dichlorobenzene-1,2,4-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。